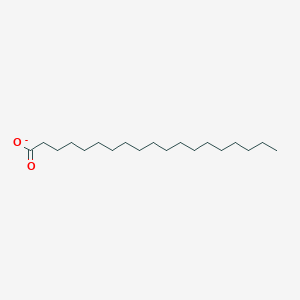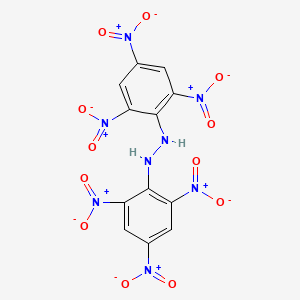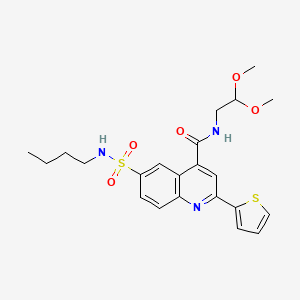![molecular formula C25H26N2O5S2 B1228838 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid](/img/structure/B1228838.png)
4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-31374 is a leucine derivative.
Aplicaciones Científicas De Investigación
Anticancer Activity
Compounds similar to 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadec-4(8)-en-14-yl)pentanoic acid have been synthesized and evaluated for their anticancer properties. A study by Atamanyuk, Zimenkovsky, and Lesyk (2008) describes the synthesis of 9,14-disubstituted 3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadecen-4(8)-triones-6,13,15 using hetero-Diels-Alder reactions. These compounds exhibited significant anticancer activity, particularly against leukemia cell lines, with some showing distinct selectivity for these cell lines (Atamanyuk, Zimenkovsky, & Lesyk, 2008).
Inhibition of Mycolic Acid Biosynthesis
Research by Hartmann et al. (1994) explored the synthesis of compounds like methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, which are analogues of the cyclopropene derivative of tetracos-5-enoic acid, a key intermediate in mycolic acid biosynthesis in mycobacteria. These compounds showed potential as inhibitors of mycolic acid biosynthesis, suggesting a role in combating mycobacterial infections (Hartmann et al., 1994).
Synthesis and Reactivity Studies
Studies on the synthesis and reactivity of structurally related compounds provide insights into the chemical properties and potential applications of 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadec-4(8)-en-14-yl)pentanoic acid. For instance, Brook and Brophy (1985) explored the conversion of bicyclo[3.1.0]hexan-2-one into various amides and esters of bicyclo[2.1.0] pentane-2-carboxylic acid (Brook & Brophy, 1985).
Synthesis of Derivatives for Antifolate Activity
Mohammed, Ahmed, and Abachi (2016) synthesized a series of pyrimidine-2-thione derivatives, which were designated as antifolates. These compounds could be structurally similar to 4-Methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^2,10.0^4,8.0^12,16]heptadec-4(8)-en-14-yl)pentanoic acid and may have applications in cancer therapy (Mohammed, Ahmed, & Abachi, 2016).
Propiedades
Fórmula molecular |
C25H26N2O5S2 |
|---|---|
Peso molecular |
498.6 g/mol |
Nombre IUPAC |
4-methyl-2-(6,13,15-trioxo-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-en-14-yl)pentanoic acid |
InChI |
InChI=1S/C25H26N2O5S2/c1-10(2)8-14(24(30)31)27-22(28)17-12-9-13(18(17)23(27)29)19-16(12)15(11-6-4-3-5-7-11)20-21(33-19)26-25(32)34-20/h3-7,10,12-19H,8-9H2,1-2H3,(H,26,32)(H,30,31) |
Clave InChI |
IVPGAULDPUIBKM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C(=O)O)N1C(=O)C2C3CC(C2C1=O)C4C3C(C5=C(S4)NC(=O)S5)C6=CC=CC=C6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(2-Methylphenoxy)methyl]-3-[(4-methyl-1-piperidinyl)methyl]-2-oxazolidinone](/img/structure/B1228757.png)
![3-butan-2-yl-1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-(2-phenylethyl)thiourea](/img/structure/B1228758.png)

![1-[2-(4-Bromophenyl)-2-oxoethyl]-3-(2-furanylmethyl)-6,7-dimethoxyquinazoline-2,4-dione](/img/structure/B1228762.png)
![8-[(1-ethyl-3-piperidinyl)thio]-1,3-dimethyl-6-sulfanylidene-7H-purin-2-one](/img/structure/B1228763.png)
![6-[(4-Aminobenzyl)amino]-2,3,4,5-tetrahydropyridinium](/img/structure/B1228765.png)



![4-[4-(tert-butyl)benzoyl]-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B1228775.png)
![N-[4-[cyano-[3-[2-(4-morpholinyl)ethylamino]-2-quinoxalinyl]methyl]sulfonylphenyl]acetamide](/img/structure/B1228776.png)

![6-amino-5-cyano-2-[[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]methyl]-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester](/img/structure/B1228779.png)
![1-(5-chloro-1H-indol-3-yl)-N-[2-[2-(cyclopropylmethoxy)phenoxy]ethyl]-2-methylpropan-2-amine](/img/structure/B1228780.png)